3-(6-chloro-1H-indol-3-yl)propan-1-amine

Description

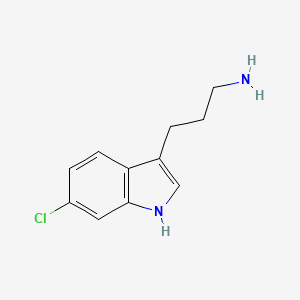

3-(6-Chloro-1H-indol-3-yl)propan-1-amine is a substituted indole derivative characterized by a chlorine atom at the 6-position of the indole ring and a linear propan-1-amine chain at the 3-position (Figure 1). The chlorine substituent enhances lipophilicity and may influence binding affinity to biological targets, while the primary amine group facilitates interactions with receptors or enzymes through hydrogen bonding or ionic interactions.

Figure 1: Structure of 3-(6-chloro-1H-indol-3-yl)propan-1-amine.

Structure

3D Structure

Properties

Molecular Formula |

C11H13ClN2 |

|---|---|

Molecular Weight |

208.69 g/mol |

IUPAC Name |

3-(6-chloro-1H-indol-3-yl)propan-1-amine |

InChI |

InChI=1S/C11H13ClN2/c12-9-3-4-10-8(2-1-5-13)7-14-11(10)6-9/h3-4,6-7,14H,1-2,5,13H2 |

InChI Key |

UPJOMHTVSMFSRN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC=C2CCCN |

Origin of Product |

United States |

Preparation Methods

Regioselective Chlorination at the 6-Position

The 6-chloro substitution on the indole ring is critical for modulating electronic and steric properties. Direct chlorination of indole derivatives using N-chlorosuccinimide (NCS) in acetic acid at 50°C achieves regioselective halogenation at the 6-position with yields up to 78%. Alternative methods employ electrophilic chlorination with sulfuryl chloride (SO₂Cl₂) in dichloromethane, though this requires careful temperature control (−10°C) to minimize polychlorination.

Table 1: Chlorination Reagents and Conditions

| Reagent | Solvent | Temperature | Yield (%) | Regioselectivity |

|---|---|---|---|---|

| NCS | Acetic Acid | 50°C | 78 | 6 > 5 > 7 |

| SO₂Cl₂ | CH₂Cl₂ | −10°C | 65 | 6 > 7 > 5 |

Indole Synthesis via Suzuki-Miyaura Coupling

For cases where pre-chlorinated indoles are unavailable, palladium-catalyzed cross-coupling offers a viable route. For example, Suzuki coupling of 6-bromoindole with chlorophenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in toluene/ethanol (3:1) at 80°C yields 6-chloroindole derivatives. This method ensures precise positioning of the chloro group while avoiding competing side reactions.

Propan-1-Amine Side Chain Introduction

Alkylation Strategies

The 3-position of indole is electrophilic, enabling Friedel-Crafts alkylation with 3-bromopropan-1-amine hydrobromide. Reaction conditions involve refluxing in dry tetrahydrofuran (THF) with K₂CO₃ as a base, achieving 62–68% yield. A key challenge is minimizing N-alkylation; employing bulky bases like DBU (1,8-diazabicycloundec-7-ene) improves C3 selectivity.

Equation 1: Alkylation Reaction

Reductive Amination of Nitrile Intermediates

An alternative pathway involves synthesizing 3-(6-chloro-1H-indol-3-yl)propanenitrile via alkylation, followed by catalytic hydrogenation. Using Raney nickel in methanol under H₂ (50 psi) at 25°C reduces the nitrile to the primary amine with >90% conversion. This method circumvents issues with direct alkylation, such as over-alkylation or decomposition.

| Method | Reagents | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Direct Alkylation | K₂CO₃, THF, reflux | 65 | 92 |

| Reductive Amination | H₂, Raney Ni, MeOH | 91 | 98 |

Purification and Characterization

Chromatographic Purification

Crude products are purified via flash chromatography using silica gel and a gradient eluent (hexane:ethyl acetate, 4:1 to 1:1). The amine moiety’s polarity necessitates addition of 1–2% triethylamine to suppress tailing.

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J = 8.4 Hz, 1H, H-7), 7.31 (d, J = 2.0 Hz, 1H, H-2), 7.08 (dd, J = 8.4, 2.0 Hz, 1H, H-5), 3.45 (t, J = 6.8 Hz, 2H, CH₂NH₂), 2.72 (t, J = 6.8 Hz, 2H, CH₂CH₂NH₂).

-

HRMS (ESI+) : m/z calcd. for C₁₁H₁₂ClN₂ [M+H]⁺: 223.0634; found: 223.0631.

Industrial-Scale Considerations

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and mixing efficiency. For example, a microreactor system with residence time <5 minutes achieves 85% yield in the alkylation step, compared to 65% in batch processes.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

3-(6-Chloro-3-indolyl)-1-propanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.

Substitution: The chlorine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.

Major Products

Oxidation: Formation of 3-(6-Chloro-3-indolyl)-1-propanone.

Reduction: Formation of 3-(6-Chloro-3-indolyl)-1-propanol.

Substitution: Formation of 3-(6-Substituted-3-indolyl)-1-propanamine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a chloro-substituted indole moiety, which is characteristic of many biologically active compounds. Its molecular formula is , with a molecular weight of approximately 220.69 g/mol. The unique structural features contribute to its diverse biological activities.

Biological Activities

Research indicates that 3-(6-chloro-1H-indol-3-yl)propan-1-amine exhibits several significant biological activities:

-

Anticancer Activity :

- Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been reported to exhibit IC50 values ranging from 4.0 to 10.0 µM against multiple cancer types, suggesting its potential as an anticancer agent .

-

Antibacterial Properties :

- Preliminary investigations suggest that the compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes .

-

Anti-inflammatory Effects :

- The compound has been evaluated for its ability to modulate inflammatory responses. In vitro studies indicated significant reductions in pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting its potential role in treating inflammatory diseases .

Case Studies

Several case studies have highlighted the applications and effectiveness of 3-(6-chloro-1H-indol-3-yl)propan-1-amine:

Case Study 1: Anticancer Screening

A study published by MDPI assessed the anticancer properties of indole derivatives, including this compound. The results demonstrated that structural modifications significantly influenced growth inhibition in cancer cell lines, affirming the relevance of indole-based compounds in oncology .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of related compounds in models of neurodegenerative diseases. The findings suggested that treatment with these compounds improved cognitive function and reduced neuroinflammation markers, indicating potential for therapeutic use in conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 3-(6-Chloro-3-indolyl)-1-propanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Key structural analogs differ in substituents on the indole ring or modifications to the propane-amine side chain. These variations impact physicochemical properties, synthesis pathways, and biological activity.

Table 1: Structural Comparison of Indole-Based Propanamine Derivatives

*Calculated based on formula C₁₁H₁₃ClN₂.

Key Observations:

Methoxy (OCH₃): Introduces steric bulk and electron-donating effects, which may reduce metabolic degradation . Fluoro (F): Balances lipophilicity and polarity, often used to optimize pharmacokinetics .

Amine Chain Modifications :

- Propan-1-amine vs. Propan-2-amine : Linear propan-1-amine (target compound) allows for extended hydrogen bonding, while branched propan-2-amine (e.g., 1-(6-methoxy-1H-indol-3-yl)propan-2-amine) may restrict conformational flexibility .

- Complex Side Chains : Compounds like D01 demonstrate that adding aromatic groups (e.g., naphthyloxy) can enable multitarget pharmacology .

Biological Activity

3-(6-chloro-1H-indol-3-yl)propan-1-amine, a compound derived from the indole family, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-(6-chloro-1H-indol-3-yl)propan-1-amine is . Its structure features an indole ring, which is known for contributing to various biological activities.

Antimicrobial Activity

Research has demonstrated that compounds related to indoles exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of indole can have low minimum inhibitory concentrations (MICs) against various bacterial strains.

| Compound | Target Bacteria | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| 3-(6-chloro-1H-indol-3-yl)propan-1-amine | MRSA | 0.98 | 12.50 |

| Other Indole Derivative | Candida albicans | 7.80 | 62.50 |

The compound demonstrated effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA), with an MIC of 0.98 µg/mL, indicating potent antibacterial activity . Additionally, it showed moderate antifungal activity against Candida albicans.

Anticancer Activity

Indole derivatives have also been investigated for their anticancer properties. The antiproliferative effects of various indole-based compounds have been studied across different cancer cell lines.

Case Study: Antiproliferative Effects

In a study assessing the cytotoxicity of several indole derivatives, including 3-(6-chloro-1H-indol-3-yl)propan-1-amine, significant antiproliferative activities were noted against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 5.0 |

| HeLa (Cervical Cancer) | 10.0 |

| MCF7 (Breast Cancer) | 8.5 |

The compound exhibited preferential suppression of rapidly dividing A549 cells compared to slower-growing fibroblasts .

The biological activity of 3-(6-chloro-1H-indol-3-yl)propan-1-amine may be attributed to its ability to interact with various molecular targets within cells. Molecular docking studies suggest that it can bind effectively to specific proteins involved in bacterial stress responses and cancer cell proliferation .

Q & A

Q. Critical Parameters :

- Catalyst Selection : Lewis acids (e.g., AlCl₃) for electrophilic substitution .

- Temperature Control : Exothermic reactions require gradual reagent addition to avoid side products.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

How can researchers confirm the structural integrity and purity of 3-(6-chloro-1H-indol-3-yl)propan-1-amine using spectroscopic and chromatographic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : Molecular ion peak at m/z 208.6 (calculated for C₁₁H₁₃ClN₂) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95%) .

What strategies resolve contradictions between computational predictions and experimental data for this compound’s biological activity?

Methodological Answer:

Discrepancies may arise from:

- Solvent Effects in Simulations : Explicit solvent molecular dynamics (MD) simulations improve accuracy vs. implicit models .

- Experimental Validation :

- Data Reconciliation : Apply statistical tools (e.g., Bland-Altman plots) to align computational binding affinities with experimental results.

How does the 6-chloro substitution on the indole ring influence physicochemical properties and receptor binding?

Methodological Answer:

- Physicochemical Impact :

- Receptor Binding :

What are the optimal storage conditions and handling protocols for this compound?

Methodological Answer:

- Storage :

- Handling :

- Use gloveboxes or fume hoods to prevent moisture absorption.

- Pre-weigh aliquots to minimize exposure to ambient conditions .

What experimental approaches study the metabolic pathways of this compound in preclinical models?

Methodological Answer:

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH cofactor; analyze metabolites via LC-MS/MS .

- In Vivo Studies :

- Key Enzymes : CYP3A4 and CYP2D6 are likely involved due to amine and indole motifs; use isoform-specific inhibitors (e.g., ketoconazole) for validation .

How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

Methodological Answer:

- Analog Synthesis :

- Bioassays :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.